N-(3-bromopyridin-2-yl)isoquinolin-5-amine
Description
N-(3-bromopyridin-2-yl)isoquinolin-5-amine is a heterocyclic compound featuring an isoquinoline scaffold linked to a 3-bromopyridinyl group via an amine bond. The bromine atom at the 3-position of the pyridine ring introduces steric bulk and electronic effects that may influence binding to biological targets, such as DNA or protein kinases.
Properties
Molecular Formula |
C14H10BrN3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
N-(3-bromopyridin-2-yl)isoquinolin-5-amine |
InChI |
InChI=1S/C14H10BrN3/c15-12-4-2-7-17-14(12)18-13-5-1-3-10-9-16-8-6-11(10)13/h1-9H,(H,17,18) |
InChI Key |
QXXPPTVKHGTWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC3=C(C=CC=N3)Br |
Origin of Product |
United States |
Preparation Methods
Mechanism and General Protocol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between aryl halides and amines. For N-(3-bromopyridin-2-yl)isoquinolin-5-amine, this method involves coupling 3-bromo-2-iodopyridine with isoquinolin-5-amine (or its protected derivative) under Pd catalysis. Key steps include:
- Catalyst System : Pd(OAc)₂ or Pd₂(dba)₃ with biphenyl ligands (e.g., XPhos, DavePhos).
- Base : Cs₂CO₃ or NaOtert-Bu to deprotonate the amine.
- Solvent : Toluene or 1,4-dioxane at 80–110°C.
- Combine 3-bromo-2-iodopyridine (1.0 equiv), isoquinolin-5-amine (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.
- Heat at 110°C under N₂ for 12–24 hours.
- Purify via column chromatography (ethyl acetate/hexane).
Yield : 65–78% (method-dependent).
Optimization Data
| Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 110 | 12 | 75 |
| Pd₂(dba)₃ (3) | DavePhos (6) | NaOt-Bu | 100 | 18 | 68 |
Advantages : High regioselectivity, tolerance of electron-deficient pyridines.
Limitations : Requires expensive Pd catalysts and anhydrous conditions.
Ullmann-Type Copper-Catalyzed Coupling
Reaction Design
Copper-mediated coupling offers a cost-effective alternative. This method typically uses 3-bromo-2-iodopyridine and isoquinolin-5-amine with CuI and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) (,).
- Mix 3-bromo-2-iodopyridine (1.0 equiv), isoquinolin-5-amine (1.5 equiv), CuI (10 mol%), ligand (20 mol%), and K₃PO₄ (2.5 equiv) in DMF.
- Heat at 120°C for 24–48 hours.
- Extract with ethyl acetate and purify via silica gel.
Yield : 50–60%.
Key Parameters
| Cu Source (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuI (10) | Phenanthroline (20) | K₃PO₄ | 120 | 24 | 55 |
| CuI (15) | DMEDA (30) | K₂CO₃ | 130 | 36 | 48 |
Advantages : Lower cost compared to Pd; suitable for large-scale synthesis.
Limitations : Longer reaction times and moderate yields.
Direct Bromination of Preformed N-Arylisoquinolinamines
Electrophilic Bromination Strategy
Introducing bromine post-coupling avoids handling unstable intermediates. The amino group at C2 of pyridine directs electrophilic bromination to C3 (,).
- Synthesize N-(pyridin-2-yl)isoquinolin-5-amine via Buchwald-Hartwig coupling.
- Dissolve in HBr/AcOH (1:1) and add Br₂ (1.1 equiv) at 0°C.
- Stir for 2 hours, quench with Na₂S₂O₃, and isolate via precipitation.
Yield : 40–50%.
Bromination Efficiency
| Substrate | Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| N-(pyridin-2-yl)isoq-5-amine | Br₂ | HBr/AcOH | 0 | 45 |
| N-(pyridin-2-yl)isoq-5-amine | NBS | CCl₄ | 25 | 30 |
Advantages : Simplifies precursor synthesis.
Limitations : Low regioselectivity in polyhalogenated systems.
Reductive Amination and Cyclization
Tandem Cyclization-Bromination
A one-pot approach constructs the isoquinoline core while introducing the bromopyridinyl group (,).
- React 2-aminopyridine with α-bromoketone in ethyl acetate with TBHP (tert-butyl hydroperoxide).
- Add NBS (N-bromosuccinimide) to brominate the pyridine at C3.
- Cyclize under acidic conditions to form the isoquinoline ring.
Yield : 35–45%.
Reaction Outcomes
| Starting Material | Oxidant | Brominating Agent | Yield (%) |
|---|---|---|---|
| 2-Aminopyridine + α-bromoketone | TBHP | NBS | 38 |
| 2-Aminopyridine + α-chloroketone | H₂O₂ | Br₂ | 27 |
Advantages : Streamlines multi-step synthesis.
Limitations : Competing side reactions reduce yield.
Comparative Analysis of Methods
| Method | Catalyst | Typical Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd-based | 65–78 | High | Moderate |
| Ullmann Coupling | Cu-based | 50–60 | Low | High |
| Post-Coupling Bromination | None | 40–50 | Moderate | Low |
| Reductive Cyclization | None | 35–45 | Low | Moderate |
Key Findings :
- Pd-catalyzed methods offer the highest yields but require rigorous conditions.
- Cu-mediated routes balance cost and efficiency for industrial applications.
- Direct bromination is limited by side reactions but useful for late-stage functionalization.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromopyridin-2-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents like toluene or DMF are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
N-(3-bromopyridin-2-yl)isoquinolin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromopyridin-2-yl)isoquinolin-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features, such as the bromine atom and amine group, can influence its binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Tau PET Tracers
- MK-6240 ([18F]-6-fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine): Replaces bromine with fluorine and incorporates a pyrrolopyridine group. This modification enhances brain penetration and selectivity for tau aggregates in Alzheimer’s disease .
- JNJ-64326067 (N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine): Features a 4-fluoro-5-methylpyridinyl group, optimizing pharmacokinetics for in vivo tau imaging .
Anticancer Agents
- Pyridoimidazoisoquinolin-5-amine derivatives (e.g., compounds 2d, 2g): These ellipticine analogs exhibit cytotoxicity in neuroblastoma cells, with compound 2d reducing colony formation by 50.54% at 10 µM. Their mechanism involves caspase-3 activation and PARP-1 cleavage .
Research Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Incorporates chloro, nitro, and pyrazole groups, synthesized via Buchwald–Hartwig coupling. This highlights the versatility of cross-coupling reactions for introducing diverse substituents .
Table 1: Structural and Functional Comparison
Anticancer Potential
Pyridoimidazoisoquinolin-5-amine derivatives (e.g., compound 2d) demonstrate potent antiproliferative activity in neuroblastoma cells. Their mechanism involves apoptosis induction via Bax/bcl-2 modulation and caspase-3 activation. The bromine in this compound could similarly enhance DNA intercalation or kinase inhibition, though empirical data are needed .
Pharmacokinetic and Physicochemical Properties
- Bromine vs. Fluorine : Bromine’s larger atomic radius and lipophilicity may increase metabolic stability but reduce solubility. Fluorine, as in MK-6240, improves bioavailability and positron emission properties for imaging .
- Synthetic Flexibility: The bromine atom in this compound could serve as a handle for further functionalization via Suzuki or Buchwald–Hartwig couplings, as seen in related compounds .
Biological Activity
N-(3-bromopyridin-2-yl)isoquinolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of isoquinoline derivatives with brominated pyridine compounds. The specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product. For instance, using controlled temperatures and appropriate solvents can enhance the formation of the desired amine structure while minimizing side reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it interacts with specific molecular targets, inhibiting certain enzymes or receptors that are crucial for microbial growth. This interaction leads to a cascade of biochemical events resulting in its observed antimicrobial effects.
Anticancer Effects
The compound has also been studied for its potential anticancer properties. It appears to inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines, suggesting its potential as a lead compound for cancer therapy .
Mechanistic Insights
The mechanism of action for this compound involves binding to specific biological targets, leading to the inhibition of key enzymes or receptors involved in disease pathways. For example, its interaction with certain kinases has been shown to disrupt signaling pathways critical for tumor growth and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the isoquinoline or pyridine moieties can significantly affect potency and selectivity against various biological targets.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Isoquinoline core with brominated pyridine | Antimicrobial, anticancer |
| 1-(5-Bromopyridin-2-yl)pyrazol-3-amine | Pyrazole ring with brominated pyridine | Antimicrobial |
| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine | Isoquinoline derivative with pyrazole | Unique biological activity |
Case Studies
- Anticancer Activity : A study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains, showing significant inhibition zones in agar diffusion assays, indicating its potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
